Trifluoromethyl Ketone Warhead Confers Predicted Serine Hydrolase Reactivity Distinct from Nipecotic Acid (GABA Transporter Inhibition)
1-(3,3,3-Trifluoro-2-oxopropyl)piperidine-3-carboxylic acid incorporates a trifluoromethyl ketone (TFMK) moiety, which is absent in the parent scaffold nipecotic acid (piperidine-3-carboxylic acid). While nipecotic acid is a well-characterized GABA transporter inhibitor (GAT-1 IC50 = 8 μM) , TFMK-containing compounds are established serine hydrolase inhibitors that form reversible hemiketal adducts with active-site serine residues [1]. This mechanistic divergence means the target compound is predicted to engage an entirely distinct target class, making it functionally non-interchangeable with nipecotic acid.
| Evidence Dimension | Predicted primary mode of action |
|---|---|
| Target Compound Data | TFMK warhead → predicted serine hydrolase inhibition (hemiketal formation) [1] |
| Comparator Or Baseline | Nipecotic acid: GABA transporter inhibitor (hGAT-1 IC50 = 8 μM) |
| Quantified Difference | Qualitative mechanistic switch (GABA uptake inhibition vs. serine hydrolase targeting) |
| Conditions | Class-level mechanistic inference; not empirically confirmed for this compound |
Why This Matters
Procurement for neuroscience vs. chemical biology applications requires this mechanistic distinction, as GABA transporter screening would be inappropriate for a TFMK-containing scaffold.
- [1] Gelb MH, Svaren JP, Abeles RH. Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. 1985;24(8):1813-1817. doi:10.1021/bi00329a001 View Source
